2-((Furan-2-ylmethyl)amino)-4-(mesitylamino)-4-oxobutanoic acid
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Overview
Description
2-((Furan-2-ylmethyl)amino)-4-(mesitylamino)-4-oxobutanoic acid is an organic compound that features a furan ring, a mesityl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethyl)amino)-4-(mesitylamino)-4-oxobutanoic acid typically involves the following steps:
Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Coupling with Mesitylamine: The furan-2-ylmethylamine is then coupled with mesitylamine using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the butanoic acid moiety.
Substitution: Various substituted amines or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-((Furan-2-ylmethyl)amino)-4-(mesitylamino)-4-oxobutanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
This compound can be used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the materials science industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism by which 2-((Furan-2-ylmethyl)amino)-4-(mesitylamino)-4-oxobutanoic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The furan ring and mesityl group can facilitate binding to hydrophobic pockets in proteins, while the butanoic acid moiety can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
2-((Furan-2-ylmethyl)amino)-benzoic acid: Similar structure but with a benzoic acid moiety instead of a butanoic acid moiety.
2-((Furan-2-ylmethyl)amino)-4-(phenylamino)-4-oxobutanoic acid: Similar structure but with a phenyl group instead of a mesityl group.
Uniqueness
2-((Furan-2-ylmethyl)amino)-4-(mesitylamino)-4-oxobutanoic acid is unique due to the presence of the mesityl group, which provides steric hindrance and can influence the compound’s reactivity and binding properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-4-oxo-4-(2,4,6-trimethylanilino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-11-7-12(2)17(13(3)8-11)20-16(21)9-15(18(22)23)19-10-14-5-4-6-24-14/h4-8,15,19H,9-10H2,1-3H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJIVCQUHWBOSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(C(=O)O)NCC2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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